molecular formula C9H11N3S2 B8705226 4-Amino-2-methylthio-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 121746-11-0

4-Amino-2-methylthio-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B8705226
M. Wt: 225.3 g/mol
InChI Key: OWZCHEFDQNYUOA-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

To a suspension of N-(3-cyano-4,5-dimethylthiophen-2-ylcarbamothioyl)-benzamide (Example 1a) (1.33 g, 4.22 mmol) in ethanol (25 mL) was added NaOH (2.0 N, 5.8 mL) at room temperature under nitrogen. After stirring at 100° C. under nitrogen for 0.5 h, the reaction mixture was cooled in an ice bath and MeI (0.8 mL) was added dropwise. After stirring for another 0.5 h, the resulting precipitate was collected by filtration, rinsed with water, 20% EtOH/H2O, and dried under vacuum to give the title compound (840 mg, 89%). 1H NMR (400 MHz, DMSO-d6) δ2.32 (s, 3H), 2.34 (s, 3H), 2.42 (s, 3H), 6.93 (bs, 2H). MS 226 (MH+).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:7]([CH3:8])=[C:6]([CH3:9])[S:5][C:4]=1[NH:10][C:11]([NH:13]C(=O)C1C=CC=CC=1)=[S:12])#[N:2].[OH-].[Na+].[CH3:24]I>C(O)C>[CH3:8][C:7]1[C:3]2[C:1]([NH2:2])=[N:13][C:11]([S:12][CH3:24])=[N:10][C:4]=2[S:5][C:6]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
C(#N)C1=C(SC(=C1C)C)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at 100° C. under nitrogen for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
After stirring for another 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with water, 20% EtOH/H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=C(SC=2N=C(N=C(C21)N)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.